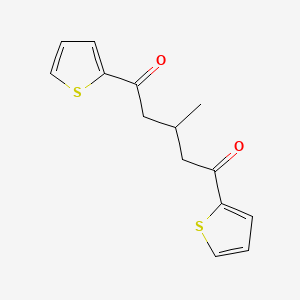

![molecular formula C8H15ClN2O B2772447 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride CAS No. 1796557-11-3](/img/structure/B2772447.png)

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

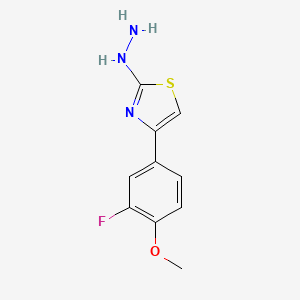

“3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride” is a chemical compound with the CAS Number: 1796557-11-3 . It has a molecular weight of 190.67 and its IUPAC name is 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-3-ene hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C8H15ClN2O . The InChI code for this compound is 1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h6,9-10H,2-5H2,1H3;1H .Applications De Recherche Scientifique

Antihypertensive Activity

The compound has been explored for its potential as an antihypertensive agent. A study synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, focusing on modifications at the 8-position with different substituents for screening as antihypertensive agents. Compounds with specific substitutions demonstrated significant activity as alpha-adrenergic blockers, suggesting their potential use in managing hypertension (Caroon et al., 1981).

Synthesis and Chemical Diversity

Research on the three-component reaction involving triphenylphosphine and electron-deficient alkynes with arylidene Meldrum acid led to the synthesis of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes, demonstrating the compound's utility in creating molecular diversity through high diastereoselectivity. This indicates the compound's potential for creating diverse molecular structures in chemical synthesis (Han et al., 2020).

ADMET Profiling and Pharmacodynamics

A selective α7 nicotinic acetylcholine receptor agonist based on a spirocyclic Δ2-isoxazoline molecular skeleton, closely related to the target compound, was characterized for its ADMET properties and tested in vivo. It showed a favorable profile for potential therapeutic applications targeting the central nervous system, highlighting the structural utility of spirocyclic compounds in drug development (Matera et al., 2018).

Radioprotective Properties

Another related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, was synthesized and demonstrated potential radioprotective properties against lethal doses of X-radiation in mice. This suggests the potential of spirocyclic compounds in developing radioprotective agents (Shapiro et al., 1968).

Antimicrobial Activity

Research into novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes revealed significant antimicrobial activity on various strains, indicating the potential of spirocyclic compounds in antimicrobial drug development (Dalloul et al., 2016).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mode of Action

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride interacts with PTP1B, acting as an inhibitor . By inhibiting the activity of PTP1B, this compound can enhance insulin signaling, leading to improved glucose homeostasis and energy balance.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway. Under normal conditions, PTP1B dephosphorylates the insulin receptor, attenuating insulin signaling. When PTP1B is inhibited by 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride, the insulin receptor remains phosphorylated, enhancing insulin signaling and promoting glucose uptake .

Pharmacokinetics

The ADME properties of 3-Methyl-1-oxa-2,8-diazaspiro[4The compound’s molecular weight (19067 g/mol) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride’s action include enhanced insulin signaling and improved glucose homeostasis. This can lead to better control of blood glucose levels and potentially beneficial effects in the treatment of type 2 diabetes .

Action Environment

The action, efficacy, and stability of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Propriétés

IUPAC Name |

3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZJXDVMDHDTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2(C1)CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

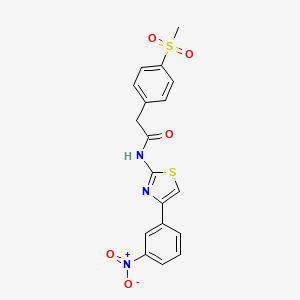

![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)

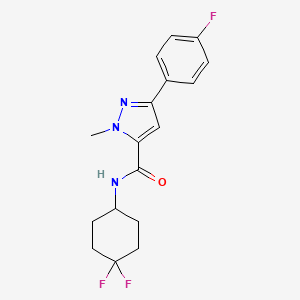

![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

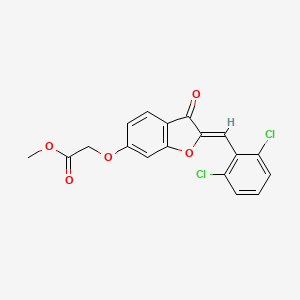

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)

![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)

![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)